5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H12ClN3O3S2 and its molecular weight is 333.81. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Derivatives
Research on 5-chloro-N-(3-(6-oxopyridazin-1(6H)-yl)propyl)thiophene-2-sulfonamide and related compounds has primarily focused on chemical synthesis and exploring its potential in various biochemical applications. One study describes the reactions of 5-chloro-2-thiophenesulfonyl derivatives, detailing the synthesis of various sulfonamides, sulfonohydrazides, and sulfonyl azides, providing foundational knowledge for further chemical modifications and applications of such compounds (Obafemi, 1982).
Antiviral and Antitumor Activities
The antiviral properties of similar compounds have been studied, with the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives showing certain anti-tobacco mosaic virus activities (Chen et al., 2010). Additionally, the cytotoxicity of aminomethylselenopheno[3,2-b]thiophene sulfonamides was investigated against various cancer cell lines, highlighting the potential of these compounds in antitumor applications (Arsenyan, Rubina, & Domracheva, 2016).
Antibacterial and Antimicrobial Properties
The antimicrobial activities of sulfonamides containing thiophene derivatives were explored, revealing their efficacy against a range of microbial strains. This includes studies on carbamothioylamino-benzene-sulfonamide-thiophene-carboxylates and related compounds, showing significant activity against various human tumor cell lines and bacteria (Hafez, Alsalamah, & El-Gazzar, 2017), as well as research on new sulfonamide derivatives indicating antimicrobial potential against specific strains (Krátký et al., 2012).
Enzyme Inhibition and Biological Screening
Several studies have also focused on the biological activities of sulfonamide derivatives. For instance, thiophene sulfonamide derivatives were investigated for their enzyme inhibition and biological activities, showing potential as urease inhibitors, antibacterial agents, and compounds with hemolytic activity (Noreen et al., 2017). The anticonvulsant activities of heterocyclic compounds containing a sulfonamide moiety were evaluated as well, with some compounds showing protection against picrotoxin-induced convulsion (Farag et al., 2012).
Properties
IUPAC Name |
5-chloro-N-[3-(6-oxopyridazin-1-yl)propyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3O3S2/c12-9-4-5-11(19-9)20(17,18)14-7-2-8-15-10(16)3-1-6-13-15/h1,3-6,14H,2,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGKJQJZQGTOKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCCNS(=O)(=O)C2=CC=C(S2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.